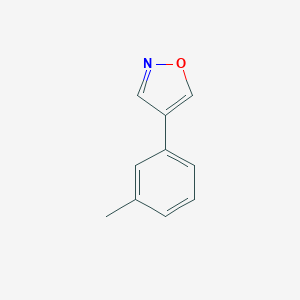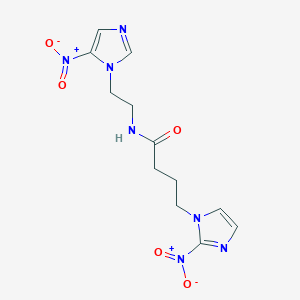![molecular formula C19H24N2O B136986 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)- CAS No. 136982-36-0](/img/structure/B136986.png)
3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-
Overview
Description
CP-99994 is a selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor. It is known for its high affinity and selectivity towards the NK-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and emesis (vomiting). CP-99994 has been studied extensively for its potential therapeutic applications, particularly in the treatment of conditions such as chemotherapy-induced nausea and vomiting (CINV) and other disorders related to the NK-1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
CP-99994 can be synthesized through a multi-step process involving the allylic and homoallylic C-H diamination of 4-phenyl-1-butene. The synthesis typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-phenyl-1-butene with appropriate reagents under controlled conditions.
Diamination Reaction: The intermediate undergoes a diamination reaction, where two amino groups are introduced into the molecule. This step is crucial for the formation of the final product.
Industrial Production Methods
Industrial production of CP-99994 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CP-99994 undergoes various chemical reactions, including:
Oxidation: CP-99994 can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of CP-99994.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule. These reactions can be carried out using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are carried out in suitable solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted analogs of CP-99994.
Scientific Research Applications
Chemistry: Used as a tool compound to study the NK-1 receptor and its interactions with other molecules.
Biology: Investigated for its role in modulating biological processes such as pain perception, inflammation, and immune response.
Medicine: Explored for its therapeutic potential in treating conditions like chemotherapy-induced nausea and vomiting, depression, anxiety, and chronic pain.
Industry: Utilized in the development of new pharmaceuticals targeting the NK-1 receptor and related pathways
Mechanism of Action
CP-99994 exerts its effects by selectively binding to the NK-1 receptor, a G-protein-coupled receptor (GPCR) that is activated by the neuropeptide substance P. By blocking the binding of substance P to the NK-1 receptor, CP-99994 inhibits the downstream signaling pathways involved in pain transmission, inflammation, and emesis. This antagonistic action makes CP-99994 a valuable compound for studying the physiological and pathological roles of the NK-1 receptor .
Comparison with Similar Compounds
CP-99994 is unique in its high selectivity and affinity for the NK-1 receptor compared to other similar compounds. Some similar compounds include:
Aprepitant: Another NK-1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar therapeutic applications.
Rolapitant: An NK-1 receptor antagonist with a longer half-life, used for the same indications as aprepitant.
Compared to these compounds, CP-99994 is primarily used in research settings due to its potent and selective NK-1 receptor antagonism, making it a valuable tool for studying the receptor’s role in various physiological processes .
Properties
IUPAC Name |
(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3/t17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQNEFOKTXXQKV-HKUYNNGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@H]2CCCN[C@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929612 | |
| Record name | (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136982-36-0 | |
| Record name | (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136982-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxybenzylamino)-2-phenylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136982360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-99994 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KM4QA7RZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)






